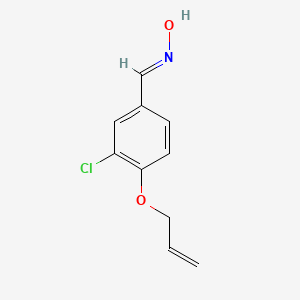

4-(allyloxy)-3-chlorobenzaldehyde oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(allyloxy)-3-chlorobenzaldehyde oxime is a useful research compound. Its molecular formula is C10H10ClNO2 and its molecular weight is 211.64 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 211.0400063 g/mol and the complexity rating of the compound is 208. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization

Oximes and their derivatives, including those structurally related to 4-(allyloxy)-3-chlorobenzaldehyde oxime, are pivotal in organic synthesis. Dimmock et al. (1978) explored the synthesis of nuclear-substituted 1-phenyl-1-nonen-3-one oximes, which upon reduction yielded cis-geometrical isomers, demonstrating the versatility of oximes in synthesizing complex molecules with potential cytotoxic and antitumor properties Dimmock, J., Smith, P. J., Noble, L. M., & Pannekoek, W. (1978). Synthesis of oximes, aziridines, and allyl alcohols derived from substituted 1-phenyl-1-nonen-3-ones as potential cytotoxic and antitumor agents. Journal of pharmaceutical sciences, 67(11), 1536-1539.

Ren et al. (1996) highlighted the oxyfunctionalization of ketones using 1-oxopiperidinium salt, showing how such reactions can yield regioselective α- or γ-oxygenated carbonyl compounds, illustrating the role of oxime derivatives in selective functionalization processes Ren, T., Liu, Y., & Guo, Q. (1996). Selective Oxyfunctionalization of Ketones Using 1-Oxopiperidinium Salt. Bulletin of the Chemical Society of Japan, 69, 2935-2941.

Catalysis and Material Science

Oxime derivatives play a significant role in catalysis and material science. Wal et al. (2013) discussed the development of a generic activation mode through nucleophilic α-substitution of ketones via oxy-allyl cations, showcasing the utility of oxime intermediates in creating high-value carbon–carbon and carbon–heteroatom bonds Wal, M. V., Dilger, A. K., & MacMillan, D. (2013). Development of a generic activation mode: nucleophilic α-substitution of ketones via oxy-allyl cations. Chemical Science, 4, 3075-3079.

Chen et al. (2014) reviewed metal-free allylic/benzylic oxidation strategies with molecular oxygen, emphasizing green chemistry approaches in organic synthesis. Such strategies underscore the potential of oxime derivatives in sustainable chemical processes Chen, K., Zhang, P., Wang, Y., & Li, H. (2014). Metal-free allylic/benzylic oxidation strategies with molecular oxygen: recent advances and future prospects. Green Chemistry, 16, 2344-2374.

Wirkmechanismus

Zukünftige Richtungen

Recent research has focused on improving the blood-brain barrier penetration of oximes for the treatment of organophosphorus poisoning . Additionally, there is ongoing research into the use of enzymes as a potential therapy for organophosphorus poisoning . These areas could represent future directions for the development of oxime and other drug delivery systems into the central nervous system .

Eigenschaften

IUPAC Name |

(NE)-N-[(3-chloro-4-prop-2-enoxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c1-2-5-14-10-4-3-8(7-12-13)6-9(10)11/h2-4,6-7,13H,1,5H2/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVVYXFJRXJOEIM-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)C=NO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC1=C(C=C(C=C1)/C=N/O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine](/img/structure/B5575010.png)

![N-[3-(4-chlorophenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5575018.png)

![N-[(1R,2R)-2-(dimethylamino)-2,3-dihydro-1H-inden-1-yl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5575035.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-pyridinecarbohydrazide](/img/structure/B5575043.png)

![N-[3-(cyclopentyloxy)propyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5575060.png)

![N-benzyl-N-methyl-N'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)sulfamide](/img/structure/B5575063.png)

![2-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5575072.png)

![2-fluorophenyl 4-[(4-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B5575076.png)

![3,4,4-trimethyl-1-[3-(methylsulfonyl)propanoyl]pyrrolidin-3-ol](/img/structure/B5575092.png)

![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5575096.png)

![N-benzyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-N-2-pyridinylsulfamide](/img/structure/B5575104.png)